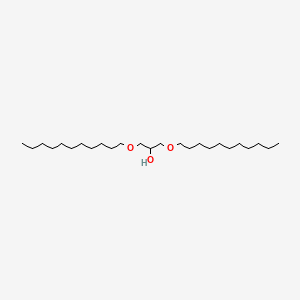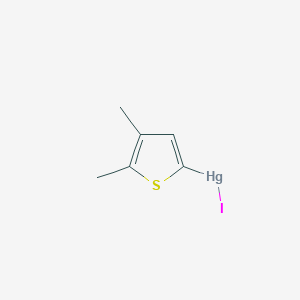
(4,5-Dimethylthiophen-2-yl)(iodo)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dimethylthiophen-2-yl)(iodo)mercury is a chemical compound that belongs to the class of organomercury compounds It features a thiophene ring substituted with two methyl groups at positions 4 and 5, an iodine atom, and a mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethylthiophen-2-yl)(iodo)mercury typically involves the reaction of 4,5-dimethylthiophene with mercuric iodide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
4,5-Dimethylthiophene+Mercuric Iodide→this compound
The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or chloroform are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organomercury compound synthesis can be applied. Industrial production would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring safety measures due to the toxicity of mercury compounds.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethylthiophen-2-yl)(iodo)mercury can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium thiolate or potassium cyanide can be used to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organomercury derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the mercury atom.
Scientific Research Applications
(4,5-Dimethylthiophen-2-yl)(iodo)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound can be used in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: The compound’s unique properties make it useful in material science, particularly in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of (4,5-Dimethylthiophen-2-yl)(iodo)mercury involves its interaction with various molecular targets. The mercury atom can form strong bonds with sulfur-containing biomolecules, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways. The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
- (4,5-Dimethylthiophen-2-yl)mercury chloride
- (4,5-Dimethylthiophen-2-yl)mercury bromide
- (4,5-Dimethylthiophen-2-yl)mercury acetate
Uniqueness
(4,5-Dimethylthiophen-2-yl)(iodo)mercury is unique due to the presence of the iodine atom, which can be selectively substituted, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound in synthetic chemistry and material science.
Properties
CAS No. |
143732-39-2 |
|---|---|
Molecular Formula |
C6H7HgIS |
Molecular Weight |
438.68 g/mol |
IUPAC Name |
(4,5-dimethylthiophen-2-yl)-iodomercury |
InChI |
InChI=1S/C6H7S.Hg.HI/c1-5-3-4-7-6(5)2;;/h3H,1-2H3;;1H/q;+1;/p-1 |
InChI Key |
CRIREZKTOOBYDN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC(=C1)[Hg]I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



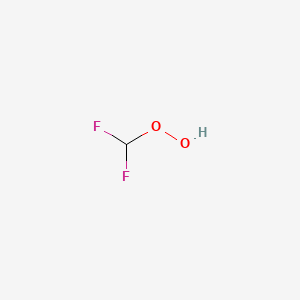
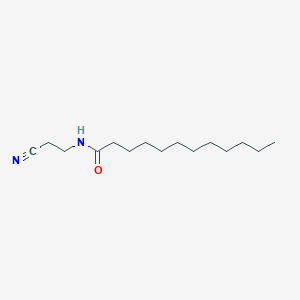
![1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-](/img/structure/B12562260.png)
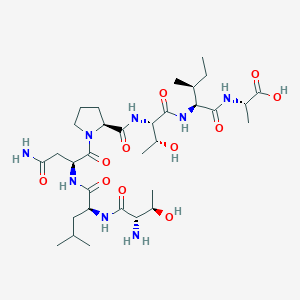
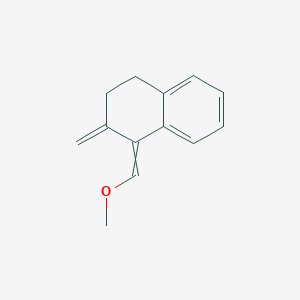
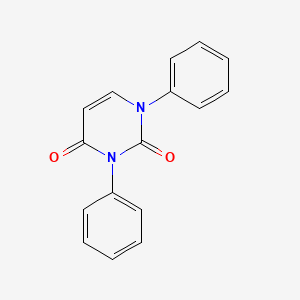
![1,1'-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene]](/img/structure/B12562279.png)
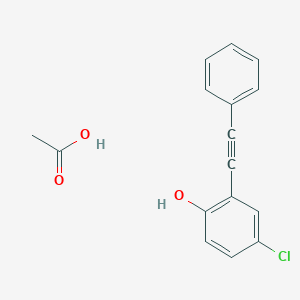

![2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile}](/img/structure/B12562299.png)


